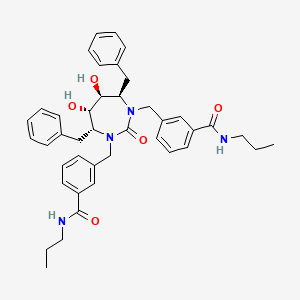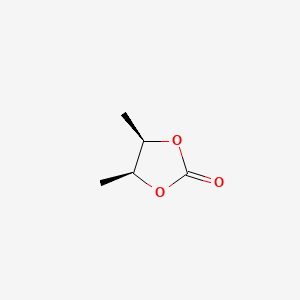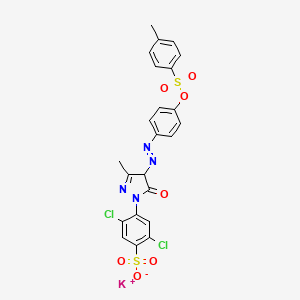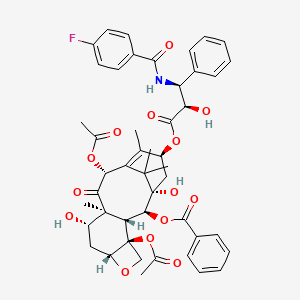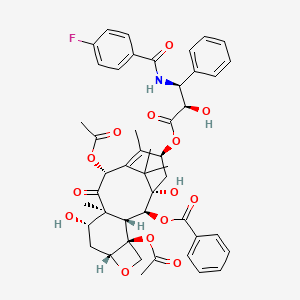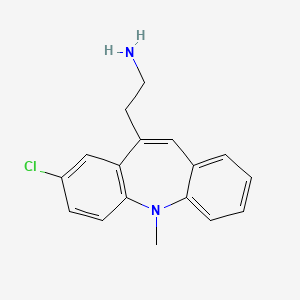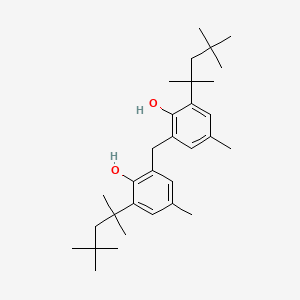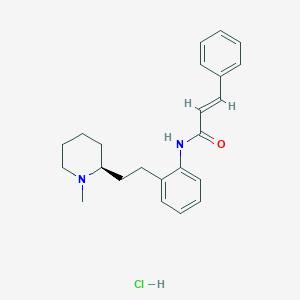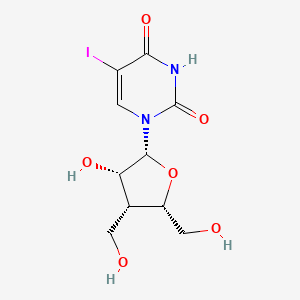
2,4(1H,3H)-Pyrimidinedione, 1-(3-deoxy-3-(hydroxymethyl)-beta-D-lyxofuranosyl)-5-iodo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4(1H,3H)-Pyrimidinedione, 1-(3-deoxy-3-(hydroxymethyl)-beta-D-lyxofuranosyl)-5-iodo- is a synthetic nucleoside analog
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-(3-deoxy-3-(hydroxymethyl)-beta-D-lyxofuranosyl)-5-iodo- typically involves the following steps:
Glycosylation: The initial step involves the glycosylation of a protected sugar derivative with a pyrimidine base. This reaction is often catalyzed by Lewis acids such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).
Deprotection: The glycosylated product is then subjected to deprotection reactions to remove protecting groups, yielding the desired nucleoside analog.
Iodination: The final step involves the iodination of the nucleoside analog at the 5-position of the pyrimidine ring. This can be achieved using iodine or iodinating reagents such as N-iodosuccinimide (NIS) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesizers and continuous flow reactors can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 1-(3-deoxy-3-(hydroxymethyl)-beta-D-lyxofuranosyl)-5-iodo- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The hydroxymethyl group can undergo oxidation to form aldehydes or carboxylic acids, and reduction to form methyl groups.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiourea, and alkoxides. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various nucleoside analogs with different functional groups at the 5-position.
Applications De Recherche Scientifique
2,4(1H,3H)-Pyrimidinedione, 1-(3-deoxy-3-(hydroxymethyl)-beta-D-lyxofuranosyl)-5-iodo- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antiviral and anticancer agent. Its ability to inhibit viral replication and induce apoptosis in cancer cells makes it a promising candidate for drug development.
Molecular Biology: The compound is used as a probe in nucleic acid research. Its incorporation into DNA or RNA can help study the mechanisms of replication, transcription, and translation.
Chemical Biology: It serves as a tool for studying enzyme-substrate interactions and the effects of nucleoside modifications on biological processes.
Industrial Applications: The compound is used in the synthesis of other nucleoside analogs and as a starting material for the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1-(3-deoxy-3-(hydroxymethyl)-beta-D-lyxofuranosyl)-5-iodo- involves its incorporation into nucleic acids. Once incorporated, it can:
Inhibit DNA/RNA Polymerases: The compound can act as a chain terminator, preventing the elongation of nucleic acid chains during replication or transcription.
Induce Apoptosis: In cancer cells, it can trigger apoptotic pathways by interfering with DNA synthesis and repair mechanisms.
Modulate Enzyme Activity: The compound can inhibit or activate enzymes involved in nucleic acid metabolism, affecting various cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3’-Deoxy-3’-fluorothymidine: A nucleoside analog with antiviral properties, used in the treatment of HIV.
Zidovudine (AZT): Another nucleoside analog used as an antiretroviral drug for HIV treatment.
5-Iododeoxyuridine: A nucleoside analog used in antiviral and anticancer therapies.
Uniqueness
2,4(1H,3H)-Pyrimidinedione, 1-(3-deoxy-3-(hydroxymethyl)-beta-D-lyxofuranosyl)-5-iodo- is unique due to its specific structural modifications, which confer distinct biological activities. Its ability to be selectively incorporated into nucleic acids and its potential to inhibit viral replication and induce apoptosis make it a valuable compound in scientific research and drug development.
Propriétés
Numéro CAS |
130351-66-5 |
|---|---|
Formule moléculaire |
C10H13IN2O6 |
Poids moléculaire |
384.12 g/mol |
Nom IUPAC |
1-[(2R,3S,4R,5S)-3-hydroxy-4,5-bis(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13IN2O6/c11-5-1-13(10(18)12-8(5)17)9-7(16)4(2-14)6(3-15)19-9/h1,4,6-7,9,14-16H,2-3H2,(H,12,17,18)/t4-,6+,7-,9+/m0/s1 |
Clé InChI |
ZJGWDASYLQGBSF-WOPPDYDQSA-N |
SMILES isomérique |
C1=C(C(=O)NC(=O)N1[C@H]2[C@H]([C@H]([C@H](O2)CO)CO)O)I |
SMILES canonique |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)CO)O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



